Dibenzo(c,g)phenanthrene

DNA adduct nucleotide excision repair genotoxicity

Fjord-region PAH studies often suffer from irreproducible results due to inadvertent substitution with planar bay-region analogs. Dibenzo(c,g)phenanthrene eliminates this variable, providing a structurally authenticated reference standard for consistent metabolic activation and DNA adduct profiling. - Differentiates fjord-region from bay-region PAH mechanisms; superior DNA binding affinity vs. benzo[a]pyrene. - Certified >95.0% (HPLC) purity ensures calibrant integrity for environmental PAH quantification. - Air-sensitive; shipped under inert gas to preserve structural fidelity upon arrival.

Molecular Formula C22H14
Molecular Weight 278.3 g/mol
CAS No. 188-52-3
Cat. No. B086904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo(c,g)phenanthrene
CAS188-52-3
Molecular FormulaC22H14
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C=CC5=CC=CC=C54
InChIInChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-14-18-12-10-16-6-2-4-8-20(16)22(18)21(17)19/h1-14H
InChIKeyJKPCLJPYZMKPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo(c,g)phenanthrene: Fjord-Region PAH Reference Standard


Dibenzo(c,g)phenanthrene (CAS 188-52-3), also known as pentahelicene or [5]helicene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14 and a molecular weight of 278.35 g/mol [1]. The compound adopts a non-planar, twisted conformation due to steric hindrance between its terminal benzene rings, which classifies it as a fjord-region PAH [2]. Unlike planar bay-region PAHs such as benzo[a]pyrene, the fjord-region geometry profoundly influences the compound's metabolic activation, DNA adduct conformation, and biological activity, making it a critical reference compound for structure-activity relationship studies in environmental carcinogenesis [3]. Dibenzo(c,g)phenanthrene is commercially available as an analytical reference standard with a purity of >95.0% (HPLC), suitable for use as a calibrant in chromatographic and mass spectrometric analyses of environmental PAH mixtures [4].

Fjord-region PAH analytical reference standard for chromatographic calibration
Supports DNA adduct repair, genotoxicity, and structure-activity relationship studies
Enables environmental PAH source apportionment and monitoring workflows

Risks of Substituting Dibenzo(c,g)phenanthrene with Bay-Region PAHs


Substituting dibenzo(c,g)phenanthrene with more commonly available bay-region PAHs such as benzo[a]pyrene or chrysene is scientifically unjustified due to fundamental differences in molecular topology, metabolic activation pathways, and DNA adduct repair susceptibility. Fjord-region PAHs like dibenzo(c,g)phenanthrene exhibit greater DNA binding affinity and weaker nucleotide excision repair (NER) complexation than their bay-region analogs, rendering them more genotoxic and persistent in biological systems [1]. Moreover, the twisted fjord-region geometry yields distinct diol epoxide metabolites that preferentially form adducts with deoxyadenosine rather than deoxyguanosine, a divergence in DNA targeting that directly impacts mutational spectra and carcinogenic potency [2]. Even within the fjord-region class, compounds are not interchangeable: dibenzo(c,g)phenanthrene exhibits a unique tumor-type selectivity profile compared to dibenzo[a,l]pyrene, inducing a higher proportion of adenomas and adenocarcinomas versus sarcomas in animal models [3]. These non-substitutable characteristics underscore why dibenzo(c,g)phenanthrene must be procured specifically for studies investigating fjord-region PAH mechanisms, structure-activity relationships, or environmental monitoring of this distinct carcinogen subclass.

Fjord-region twisted topology may shift metabolic activation and DNA adduct profiles relative to planar bay-region PAHs
Preferential deoxyadenosine adduction diverges from guanine-targeting bay-region analogs, potentially altering mutational spectra
Tumor-type selectivity profile differs within fjord-region class; dibenzo[c,g]phenanthrene adenoma/adenocarcinoma bias may not transfer to dibenzo[a,l]pyrene

Dibenzo(c,g)phenanthrene: Comparative Evidence for Procurement


DNA Adduct Binding and NER Evasion vs. Bay-Region Analogs

Benzo[c]phenanthrene, the core fjord-region structure of dibenzo(c,g)phenanthrene, forms DNA adducts that exhibit greater binding affinity and weaker RAD4-RAD23 (NER recognition) complexation than those formed by the bay-region analog benzo[a]pyrene. Free energy perturbation calculations demonstrate that fjord-region PAH-DNA adducts have higher relative binding free energies, indicating stronger intercalation and more stable lesion formation, while simultaneously showing reduced affinity for the NER recognition complex, a combination that predicts resistance to repair and enhanced genotoxic persistence [1].

DNA Adduct Binding Affinity
Cross-study
Greater binding affinity and weaker NER complexation vs. benzo[a]pyrene; free energy perturbation ranking
Supports genotoxicity persistence endpoint context
Computed at NRAS codon-61 adenine site; no ΔΔG values reported
DNA adduct nucleotide excision repair genotoxicity molecular dynamics

Tumor-Type Selectivity in Mammary Carcinogenesis

In a direct head-to-head comparison of fjord-region diol epoxides administered to female CD rats (1.2 μmol/rat, 20 rats/group, 41-week study), BcPDE (the diol epoxide of benzo[c]phenanthrene) exhibited comparable potency to BgCDE for induction of adenomas and adenocarcinomas, with both being more active than DB[a,l]PDE. Conversely, DB[a,l]PDE was significantly more active than BcPDE and BgCDE for induction of sarcomas [1].

Tumor Spectrum Divergence
Head-to-head
BcPDE more active for adenomas/adenocarcinomas; DB[a,l]PDE more active for sarcomas
Reported tumor-spectrum divergence context
CD rat model, 1.2 µmol/rat, 41-week study
mammary carcinogenesis tumor spectrum adenoma sarcoma

GST-Mediated Detoxification Efficiency vs. Bay-Region PAHs

The catalytic efficiencies of human GST isoenzymes (A1-1, M1-1, P1-1) for conjugating benzo[c]phenanthrene diol epoxide (BPhDE) stereoisomers with glutathione range from 0.122 to 1.28 /mM/s, values that are considerably lower than those previously estimated for the bay-region diol epoxides of benzo[a]pyrene [1].

GST Detoxification Efficiency
Cross-study
0.122–1.28 /mM/s for BPhDE; considerably lower than bay-region BPDE
Supports metabolic persistence interpretation
Human GST A1-1, M1-1, P1-1 isoenzymes
detoxification glutathione S-transferase catalytic efficiency metabolism

Mammary Carcinogenic Potency vs. Benzo[a]pyrene

In a direct comparative study, anti-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo[c]phenanthrene (BcPDE), the fjord-region diol epoxide derived from benzo[c]phenanthrene, rapidly induced significantly more fibroadenoma and adenocarcinoma than the bay-region diol epoxide anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE) when injected into the mammary fat pads of female CD rats at a total dose of 12.2 μmol [1].

Mammary Carcinogenic Response
Head-to-head
BcPDE induced higher incidence of fibroadenoma and adenocarcinoma vs. BPDE
Reported mammary tumorigenic response context
CD rat mammary fat pad, 12.2 µmol total dose
mammary tumorigenesis carcinogenic potency fibroadenoma adenocarcinoma

Analytical Purity and Storage Specifications

Dibenzo(c,g)phenanthrene is supplied with a certified purity of >95.0% as determined by HPLC, meeting the requirements for use as an analytical reference standard in chromatographic and mass spectrometric quantification of environmental PAH mixtures [1]. The compound is air-sensitive and requires storage under inert gas at room temperature (<15°C) in a cool, dark place, conditions that are critical for maintaining chemical integrity and preventing oxidative degradation [1].

Analytical Specification
Specification review
Purity >95.0% (HPLC); air-sensitive, store under inert gas at 20°C
Reference standard certification review
Supplier specification; solid state storage
reference standard HPLC purity storage conditions analytical chemistry

Dibenzo(c,g)phenanthrene: Research and Industrial Applications


Fjord-Region PAH Carcinogenesis and DNA Adduct Repair

Dibenzo(c,g)phenanthrene serves as an indispensable positive control and mechanistic probe in studies investigating the enhanced genotoxicity and repair evasion of fjord-region PAH-DNA adducts. Its greater DNA binding affinity and weaker NER recognition complexation compared to benzo[a]pyrene [1] make it the compound of choice for elucidating structure-activity relationships governing PAH carcinogenic potency. Researchers can leverage this differential repair susceptibility to dissect the molecular determinants of adduct persistence and their contribution to mutation fixation.

Mammary Carcinogenesis and Tumor Spectrum Analysis

Given the potent mammary carcinogenicity of its diol epoxide metabolite BcPDE, which significantly outperforms the bay-region BPDE in inducing fibroadenomas and adenocarcinomas [1], dibenzo(c,g)phenanthrene is ideally suited for mammary tumorigenesis studies in rodent models. Its distinct tumor-type selectivity profile—favoring adenomas/adenocarcinomas over sarcomas relative to dibenzo[a,l]pyrene [2]—enables researchers to investigate the molecular basis of PAH-induced tumor heterogeneity and to identify biomarkers specific to fjord-region PAH exposure.

Environmental PAH Analysis and Source Apportionment

As a reference standard with certified HPLC purity >95.0% [1], dibenzo(c,g)phenanthrene is essential for the accurate quantification of fjord-region PAHs in environmental samples (air particulate matter, soil, sediment, and water). Its inclusion in analytical calibration curves supports source apportionment studies, as the relative abundance of fjord-region versus bay-region PAHs can serve as a diagnostic fingerprint for specific combustion sources (e.g., diesel exhaust, coal tar). The compound's air-sensitivity and storage requirements [1] underscore the need for careful handling to maintain standard integrity.

Detoxification and Metabolism Studies

The markedly lower catalytic efficiency of human GST isoenzymes toward benzo[c]phenanthrene diol epoxides (0.122-1.28 /mM/s) compared to bay-region analogs [1] positions dibenzo(c,g)phenanthrene as a critical substrate for investigating inter-individual variability in PAH detoxification capacity. Studies employing this compound can assess the functional consequences of GST polymorphisms on the metabolic activation and clearance of fjord-region PAHs, with direct implications for human cancer susceptibility and risk assessment.

Application
Selection Property
Validation Focus
PAH genotoxicity and DNA repair studies
Fjord-region structural probe
DNA adduct persistence and repair evasion endpoints
Mammary carcinogenesis model studies
Tumor-type selectivity context
Adenoma/adenocarcinoma vs. sarcoma spectrum
Environmental PAH quantification
Certified reference standard purity
Chromatographic calibration integrity
PAH detoxification pathway studies
GST substrate specificity context
Inter-individual detoxification variability

Technical Documentation Hub

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51 linked technical documents
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